molecular formula C17H26O3 B12580641 Butyl (2R)-2-(4-tert-butylphenoxy)propanoate CAS No. 197158-50-2

Butyl (2R)-2-(4-tert-butylphenoxy)propanoate

Cat. No.: B12580641
CAS No.: 197158-50-2
M. Wt: 278.4 g/mol
InChI Key: PUAGTIVBMUBGOQ-CYBMUJFWSA-N
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Description

Butyl (2R)-2-(4-tert-butylphenoxy)propanoate is an organic compound that features a butyl ester group attached to a propanoate backbone, with a tert-butylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2R)-2-(4-tert-butylphenoxy)propanoate typically involves the esterification of (2R)-2-(4-tert-butylphenoxy)propanoic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl (2R)-2-(4-tert-butylphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Butyl (2R)-2-(4-tert-butylphenoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl (2R)-2-(4-tert-butylphenoxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (2R)-2-(4-tert-butylphenoxy)propanoic acid, which can then interact with enzymes or receptors in biological systems. The tert-butylphenoxy group provides steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Butyl (2R)-2-(4-methylphenoxy)propanoate: Similar structure but with a methyl group instead of a tert-butyl group.

    Butyl (2R)-2-(4-ethylphenoxy)propanoate: Contains an ethyl group instead of a tert-butyl group.

    Butyl (2R)-2-(4-isopropylphenoxy)propanoate: Features an isopropyl group in place of the tert-butyl group.

Uniqueness

Butyl (2R)-2-(4-tert-butylphenoxy)propanoate is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

CAS No.

197158-50-2

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

butyl (2R)-2-(4-tert-butylphenoxy)propanoate

InChI

InChI=1S/C17H26O3/c1-6-7-12-19-16(18)13(2)20-15-10-8-14(9-11-15)17(3,4)5/h8-11,13H,6-7,12H2,1-5H3/t13-/m1/s1

InChI Key

PUAGTIVBMUBGOQ-CYBMUJFWSA-N

Isomeric SMILES

CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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